6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Overview
Description
6-Bromo-1-ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with CH₂CHMgBr in tetrahydrofuran (THF) to afford the bromo-indole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using palladium-catalyzed reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Commonly used for substitution reactions involving the bromine atom.
Oxidizing and Reducing Agents: Specific agents and conditions depend on the desired transformation of the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various substituted indole derivatives .
Scientific Research Applications
6-Bromo-1-ethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group on the indole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
6-bromo-1-ethylindole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPGFRTIFRSJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263683 | |
Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240579-17-2 | |
Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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